molecular formula C16H15ClN4O6S B11081272 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine

1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine

Cat. No.: B11081272
M. Wt: 426.8 g/mol
InChI Key: FFKCDBSLZNMFKN-UHFFFAOYSA-N
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Description

1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis could be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural configuration. The nitrophenyl and chloronitrophenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-5-nitrophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is unique due to its dual nitrophenyl and chloronitrophenyl substitutions on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15ClN4O6S

Molecular Weight

426.8 g/mol

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-4-(2-nitrophenyl)piperazine

InChI

InChI=1S/C16H15ClN4O6S/c17-13-6-5-12(20(22)23)11-16(13)28(26,27)19-9-7-18(8-10-19)14-3-1-2-4-15(14)21(24)25/h1-6,11H,7-10H2

InChI Key

FFKCDBSLZNMFKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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